Patent-Classified Bone Resorption Inhibition: 3,6-Disubstituted Xanthones vs. Unsubstituted Xanthone
U.S. Patent 5,516,794 explicitly claims a series of 3,6-disubstituted xanthen-9-ones, including 3-methyl-6-alkoxy variants, as possessing bone resorption inhibiting activity, positioning them as potential anti-osteoporosis agents. Unsubstituted xanthone is not included within the claimed scope and lacks this therapeutic classification [1].
| Evidence Dimension | Bone resorption inhibiting activity (patent classification) |
|---|---|
| Target Compound Data | Classified as a 3,6-disubstituted xanthen-9-one scaffold with claimed bone resorption inhibition utility |
| Comparator Or Baseline | Unsubstituted xanthone (9H-xanthen-9-one) |
| Quantified Difference | Not applicable (patent classification distinction) |
| Conditions | Patent claims and specification; in vivo bone resorption models (specific quantitative data for 3,6-dimethylxanthone not provided in the patent disclosure) |
Why This Matters
This patent classification establishes a clear utility distinction that directly impacts procurement decisions for bone resorption research programs, where unsubstituted xanthone would be an unsuitable alternative.
- [1] Da Re, P., Pifferi, G., Valenti, P., & Malandrino, S. (1996). U.S. Patent No. 5,516,794. Xanthone derivatives, their preparation and use. Washington, DC: U.S. Patent and Trademark Office. View Source
